PROTAC Linker Chain Length SAR: PEG5 Occupies the Optimal Intermediate Position Between Ineffective PEG2 and Potent PEG4/PEG5 Activity Range
In a systematic PROTAC linker length optimization study comparing PEG2, PEG4, and PEG5-based constructs, PEG2-linked PROTACs displayed dramatically reduced degradation activity compared to PEG4- and PEG5-linked PROTACs in both BRD4 and FAK target degradation assays [1]. Quantitative DC₅₀ values for PEG5-containing PROTACs fell within the same potent activity range as PEG4 constructs, while PEG2 constructs showed orders of magnitude weaker potency [1]. The study concludes that the minimal effective PEG chain length required for ternary complex formation in these systems is four to five ethylene glycol units [1].
| Evidence Dimension | PROTAC-mediated target protein degradation potency (qualitative ranking) |
|---|---|
| Target Compound Data | PEG5-containing PROTAC: high degradation activity comparable to PEG4 |
| Comparator Or Baseline | PEG2-containing PROTAC: markedly reduced degradation activity; PEG4-containing PROTAC: high degradation activity comparable to PEG5 |
| Quantified Difference | PEG2 constructs showed substantially reduced degradation efficiency; PEG5 and PEG4 constructs demonstrated comparable high degradation activity |
| Conditions | Cell-based degradation assays for BRD4-targeting and FAK-targeting PROTACs |
Why This Matters
This SAR data demonstrates that PEG2 linkers are insufficient for effective PROTAC function, while PEG5 provides the necessary spatial separation for productive ternary complex geometry, making m-PEG5-Br a validated choice in linker optimization campaigns.
- [1] Bemis TA, et al. Unraveling the Role of Linker Design in PROTACs. J Med Chem. 2021;64(12):8042-8052. View Source
